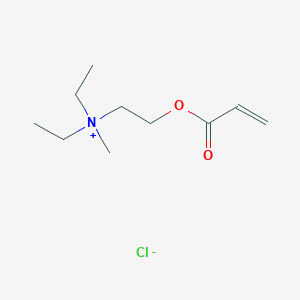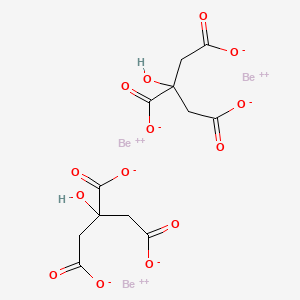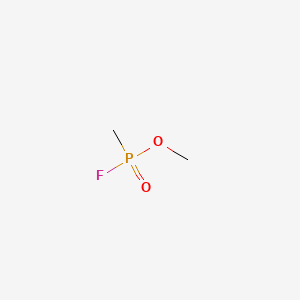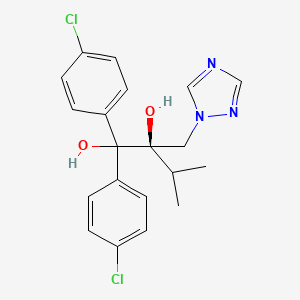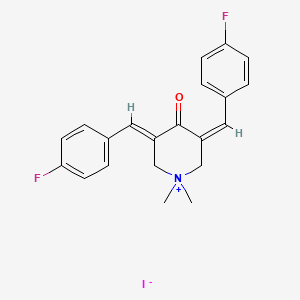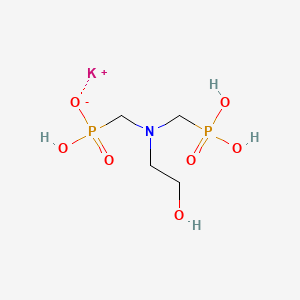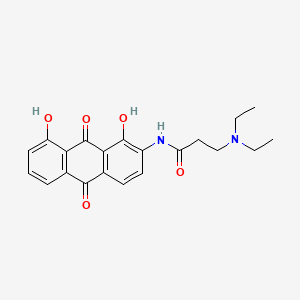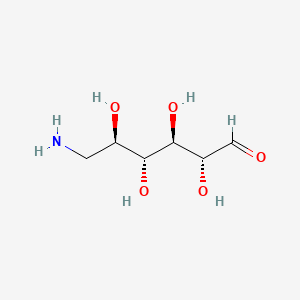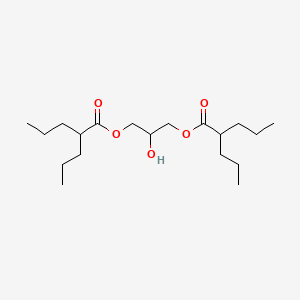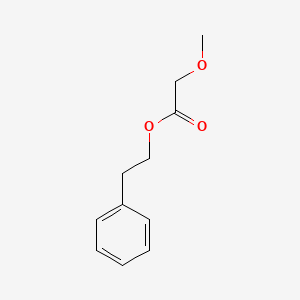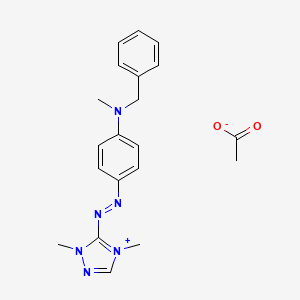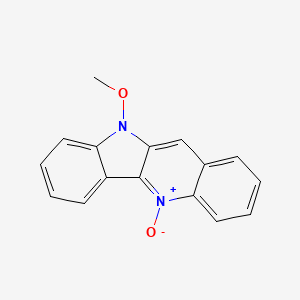
Phenol, 2,4-dichloro-, phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4-dichloro-, phosphite is a chemical compound that combines the properties of phenol and phosphite groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two chlorine atoms attached to the phenol ring and a phosphite group, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of Phenol, 2,4-dichloro-, phosphite typically involves the reaction of 2,4-dichlorophenol with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and high-yield production.
Análisis De Reacciones Químicas
Phenol, 2,4-dichloro-, phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphite group to phosphine derivatives.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphates, phosphines, and substituted phenols.
Aplicaciones Científicas De Investigación
Phenol, 2,4-dichloro-, phosphite has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used as an antioxidant in the production of plastics and other materials to prevent degradation.
Mecanismo De Acción
The mechanism of action of Phenol, 2,4-dichloro-, phosphite involves its ability to act as an antioxidant. The compound can decompose hydroperoxides and inhibit radical chain reactions, thereby stabilizing polymers and other materials. The molecular targets include hydroperoxides and free radicals, and the pathways involved are primarily related to oxidation-reduction reactions.
Comparación Con Compuestos Similares
Phenol, 2,4-dichloro-, phosphite can be compared with other similar compounds such as:
Phenol, 2,4-dichloro-: Lacks the phosphite group and has different chemical properties.
Tris(2-chlorophenyl) phosphite: Contains three chlorophenyl groups and exhibits different reactivity.
Tris(2,4,6-chlorophenyl) phosphite: Contains three chlorophenyl groups with additional chlorine atoms, leading to unique properties. The uniqueness of this compound lies in its specific combination of phenol and phosphite groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
4205-75-8 |
|---|---|
Fórmula molecular |
C6H5Cl2O3P |
Peso molecular |
226.98 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl) dihydrogen phosphite |
InChI |
InChI=1S/C6H5Cl2O3P/c7-4-1-2-6(5(8)3-4)11-12(9)10/h1-3,9-10H |
Clave InChI |
JHMJBIKWGBCECB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



